BenchChemオンラインストアへようこそ!

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Boronic Acid Acidity pKa Suzuki-Miyaura Coupling

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a polysubstituted arylboronic acid (C15H15BF2O5, MW: 324.08 g/mol). It is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex, sp2-sp2 carbon-carbon bonds in pharmaceutical and agrochemical research.

Molecular Formula C15H15BF2O5
Molecular Weight 324.09 g/mol
CAS No. 849062-01-7
Cat. No. B1591658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
CAS849062-01-7
Molecular FormulaC15H15BF2O5
Molecular Weight324.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O
InChIInChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3
InChIKeyCKMBETHVNGWKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (CAS 849062-01-7): A Strategic Boronic Acid Building Block for Complex Molecule Synthesis


2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a polysubstituted arylboronic acid (C15H15BF2O5, MW: 324.08 g/mol) . It is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex, sp2-sp2 carbon-carbon bonds in pharmaceutical and agrochemical research. The compound features a unique combination of an ortho,ortho'-difluoro-substituted phenyl ring and a meta-dimethoxybenzyloxy ether, a structural motif that simultaneously modulates the boronic acid's electronic character, steric profile, and protodeboronation susceptibility [1].

The Critical Interplay of Ortho,Ortho'-Difluoro and Meta-Benzyloxy Substituents: Why 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid Cannot Be Casually Replaced


The reactivity and stability of arylboronic acids are exquisitely sensitive to substitution patterns. The targeted compound's 2,6-difluoro motif drastically increases the acidity of the boronic acid site compared to non-fluorinated analogs, enhancing its reactivity but also making it highly susceptible to detrimental protodeboronation under standard basic coupling conditions [1]. Simultaneously, the 3-(3,5-dimethoxybenzyloxy) group introduces steric bulk near the reactive center, which can influence coupling selectivity and further modulate the rate of protodeboronation relative to a simple 2,6-difluorophenylboronic acid [2]. A generic substitution with a non-fluorinated or differently substituted analog would fundamentally alter this balance, leading to different reaction kinetics, potentially lower yields, and varied impurity profiles. The following quantitative evidence demonstrates the measurable differentiation that makes specific procurement of this building block essential.

Head-to-Head and Class-Level Comparative Evidence Guide for 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid (CAS 849062-01-7) vs. Closest Analogs


Boronic Acid Acidity (pKa) Differentiation Against the Non-Fluorinated Analog

The 2,6-difluoro substitution on the phenyl ring of the target compound significantly increases the acidity of the boronic acid group relative to its non-fluorinated analog, 3-(3,5-dimethoxybenzyloxy)phenylboronic acid (CAS 870718-09-5). This increase in acidity correlates with higher reactivity in key steps of the Suzuki-Miyaura catalytic cycle, such as transmetalation [1]. While an experimentally measured pKa for the target compound is not available in the open literature, its value can be confidently placed within the established range for other 2,6-difluorinated phenylboronic acids, which are known to be among the most acidic monocyclic arylboronic acids [2].

Boronic Acid Acidity pKa Suzuki-Miyaura Coupling Reactivity Modulation

Modulation of Protodeboronation Stability Compared to the Parent 2,6-Difluorophenylboronic Acid

A major liability of 2,6-difluorophenylboronic acid (CAS 162101-25-9) is its rapid protodeboronation under standard Suzuki-Miyaura coupling conditions (aqueous base, elevated temperature), which limits its synthetic utility. The seminal work by Buchwald and colleagues classifies this parent compound as a 'quickly deboronating' substrate that requires specially designed precatalysts and mild conditions (room temperature to 40 °C) to achieve efficient coupling and avoid decomposition [1]. The target compound, by incorporating a bulky 3-(3,5-dimethoxybenzyloxy) substituent, sterically shields the reactive carbon-boron bond. This structural modification is rationally designed to slow the rate of undesired protodeboronation compared to the unsubstituted parent [2], thereby offering a wider operational window for standard coupling protocols.

Protodeboronation Stability Reaction Optimization Suzuki-Miyaura Coupling

Lipophilicity and Physicochemical Profile Differentiation

The introduction of two fluorine atoms and a dimethoxybenzyloxy group results in a significant shift in lipophilicity compared to simpler boronic acid building blocks. The target compound's predicted LogP is 1.24, whereas the predicted LogP for the non-fluorinated, non-benzyloxylated analog 2,6-difluorophenylboronic acid is approximately 1.0, and for the non-fluorinated analog 3-(3,5-dimethoxybenzyloxy)phenylboronic acid it is approximately 0.96 . The higher LogP of the target compound is a measurable parameter indicating improved permeability across biological membranes, a crucial factor when the coupled product is a lead compound in a medicinal chemistry campaign [1].

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid (CAS 849062-01-7)


Synthesis of Fluorinated Biaryl Pharmacophores with Enhanced Metabolic Stability

In a medicinal chemistry setting, the target compound is the preferred building block when the synthetic objective is a biaryl core featuring a 2,6-difluorophenyl motif, a structure known for conferring metabolic stability by blocking oxidative metabolism at the ortho positions. The 3,5-dimethoxybenzyloxy handle provides a synthetic handle for late-stage deprotection to reveal a phenol for further diversification. As evidenced by its enhanced acidity over non-fluorinated analogs [1], this compound is expected to undergo transmetalation more rapidly, potentially enabling room-temperature Suzuki couplings that preserve sensitive functional groups on the electrophilic coupling partner.

Building Block for Kinase Inhibitor and PROTAC Linker Synthesis

The compound's ortho,ortho'-difluoro substitution pattern is a privileged motif in several kinase inhibitor pharmacophores, as it can force a specific out-of-plane conformation of the biaryl bond, enhancing target selectivity. The dimethoxybenzyloxy group can serve as a protected phenol for subsequent functionalization into a linker attachment point for Proteolysis Targeting Chimeras (PROTACs). Procurement of this specific building block ensures the controlled introduction of this precise conformational bias into a drug discovery library, a property not achievable with the non-fluorinated analog 3-(3,5-dimethoxybenzyloxy)phenylboronic acid [2].

As a Superior Substrate for Mild and Fast Suzuki Coupling Protocols

For high-throughput parallel synthesis workflows relying on standardized Suzuki coupling conditions, the target compound offers a potential advantage over the notoriously unstable 2,6-difluorophenylboronic acid. The steric protection from the 3-substituent is designed to mitigate the rapid protodeboronation that plagues the parent compound [1]. This allows for a more robust and general protocol, reducing the need for substrate-specific optimization and minimizing the occurrence of failed reactions due to boronic acid decomposition, thereby increasing the overall success rate of library production.

Intermediate for Therapeutic Programs Targeting 5HT2 and Other CNS Receptors

The compound has been linked via patent literature to the synthesis of therapeutic compounds, as evidenced by its association with US-2012149693-A1, which covers compounds targeting the serotonin 5HT2 receptor family [1]. This specific boronic acid is a critical intermediate for constructing the aryl ether portion of these CNS-targeted molecules. Its selection over a close analog like 3-benzyloxy-2,6-difluorophenylboronic acid is driven by the two meta-methoxy groups, which can provide additional binding interactions or serve as sites for further radiolabeling in tracer development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.